molecular formula C6H3ClF8O2 B14264459 Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- CAS No. 131118-32-6

Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro-

Cat. No.: B14264459
CAS No.: 131118-32-6
M. Wt: 294.53 g/mol
InChI Key: QXDXLDFUTQMBLB-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is a fluorinated carboxylic acid derivative. This compound is characterized by the presence of multiple fluorine atoms and a chlorine atom, which significantly alter its chemical properties compared to non-fluorinated analogs. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- typically involves the fluorination of hexanoic acid derivatives. One common method includes the use of hexanoic acid as a starting material, which undergoes chlorination and subsequent fluorination under controlled conditions. The reaction conditions often involve the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of specialized equipment to handle highly reactive fluorinating agents is essential to ensure safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of hexanol derivatives.

    Oxidation: Formation of hexanone or hexanal derivatives.

Scientific Research Applications

Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the structure and function of these molecules, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

  • Hexanoic acid, 3,5,5-trimethyl-
  • Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-
  • Hexanoic acid, 4-methyl-

Comparison: Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms, which significantly enhance its chemical stability and reactivity compared to non-fluorinated or less fluorinated analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

CAS No.

131118-32-6

Molecular Formula

C6H3ClF8O2

Molecular Weight

294.53 g/mol

IUPAC Name

6-chloro-3,3,4,4,5,5,6,6-octafluorohexanoic acid

InChI

InChI=1S/C6H3ClF8O2/c7-6(14,15)5(12,13)4(10,11)3(8,9)1-2(16)17/h1H2,(H,16,17)

InChI Key

QXDXLDFUTQMBLB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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